1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine
Description
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKDKZHQNRRRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine typically involves the following steps :
Formation of the pyrazole ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or β-ketoester.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.
Formation of the piperazine ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final coupling: The pyrazole and piperazine rings are coupled together through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. For example:
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Hydrogen peroxide (H₂O₂) oxidizes the sulfonamide group, forming sulfonic acid derivatives. This reaction is critical for modifying electron-withdrawing properties or enhancing solubility.
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Oxidation | Room temperature, aqueous | H₂O₂ | Sulfonic acid derivatives |
Nucleophilic Substitution
The piperazine nitrogen and sulfonyl group participate in nucleophilic substitutions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using potassium tert-butoxide as a base, yielding N-alkylated derivatives. This is useful for introducing hydrophobic side chains .
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Arylation : Undergoes SNAr (nucleophilic aromatic substitution) with electron-deficient aryl halides. For example, coupling with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in DMF with K₂CO₃ produces O-alkylated products .
Sulfonamide Coupling
The sulfonyl chloride intermediate (precursor to the target compound) reacts with amines to form sulfonamides. For example:
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Phenethylamine in dichloromethane (DCM) with diisopropylethylamine (DIPEA) yields N-phenethyl sulfonamide derivatives. Optimized conditions (16 h, 25–30°C) achieve ~71% yield .
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Sulfonamide formation | DCM, DIPEA, 16 h | Phenethylamine | N-Phenethyl sulfonamide |
Cyclization and Ring-Opening
The piperazine ring can undergo aza-Michael cyclization with α,β-unsaturated carbonyl compounds. For instance:
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Using chiral phase-transfer catalysts (e.g., cinchona alkaloid analogs) at low temperatures produces enantiomerically enriched piperazine derivatives .
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Aza-Michael cyclization | -20°C, K₃PO₄ | Cinchona alkaloid catalyst | Enantioselective piperazine derivatives |
Industrial-Scale Modifications
Continuous flow reactors enhance synthesis efficiency:
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Temperature and pressure optimization in flow reactors improves yield and purity during large-scale production.
Scientific Research Applications
Medicinal Chemistry
A. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine has been studied for its effectiveness against various bacterial strains. A study demonstrated that compounds containing the pyrazole moiety showed significant inhibition of bacterial growth, suggesting potential as a lead for developing new antibiotics .
B. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of pyrazole derivatives. The compound has been evaluated in vitro for its ability to inhibit inflammatory mediators. The results indicated a reduction in pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory diseases .
C. Neuroprotective Effects
Studies have also highlighted the neuroprotective properties of similar compounds. The sulfonyl group in this compound may enhance its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .
Agricultural Applications
A. Herbicidal Activity
The compound's structural features suggest potential applications in agriculture as a herbicide. Pyrazole derivatives are known to inhibit specific enzymes in plants, leading to effective weed control without harming crops. Preliminary studies indicate that this compound could be formulated into herbicides with selective action against unwanted flora .
B. Insecticidal Properties
In addition to herbicidal applications, there is evidence that pyrazole-based compounds can act as insecticides. Their mechanism typically involves disrupting the nervous system of pests, providing an environmentally friendly alternative to traditional chemical insecticides .
Material Sciences
A. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing advanced materials. Research has shown that it can be utilized in creating polymers with enhanced thermal and mechanical properties, contributing to the development of high-performance materials for various industrial applications .
B. Catalysis
The compound's ability to act as a catalyst in organic reactions has been explored, particularly in promoting reactions involving carbon-carbon bond formation. This application could streamline synthetic pathways in organic chemistry, making processes more efficient and cost-effective .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine
- Molecular Formula : C11H20N4O2S
- Molecular Weight : 272.37 g/mol
- Key Differences: The pyrazole ring here includes an ethyl group at position 1 instead of a hydrogen atom. The absence of a methyl group on the piperazine (compared to the target compound) reduces basicity .
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
Variations in the Sulfonamide-Linked Group
2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrazine (Compound 24)
- Molecular Formula : C15H20N6O2S
- Molecular Weight : 356.43 g/mol
- Key Differences : Replacing 4-methylpiperazine with a pyrazine-linked piperidine ring introduces aromaticity and planar geometry. This structural change may enhance π-π stacking interactions in biological targets, as seen in kinase inhibitors .
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one
Functionalized Piperazine Derivatives
Sildenafil (Viagra)
- Molecular Formula : C22H30N6O4S
- Molecular Weight : 474.58 g/mol
- Key Differences: While sharing the sulfonylpiperazine motif, sildenafil incorporates a pyrazolopyrimidinone core instead of dimethylpyrazole. This structural difference underpins its selective phosphodiesterase-5 (PDE5) inhibition, a property absent in the target compound .
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone
- Molecular Formula : C29H30N6O3
- Molecular Weight : 510.60 g/mol
- Key Differences: The addition of a nitro group and diphenylethanone substituent creates a bulkier, electron-deficient aromatic system. Such modifications are common in antipsychotic agents but may reduce blood-brain barrier permeability compared to the target compound .
Biological Activity
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H18N4O2S
- Molecular Weight : 246.34 g/mol
- CAS Number : 1022921-38-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group enhances its ability to form hydrogen bonds and interact with biological macromolecules, which may lead to modulation of enzyme activities and receptor functions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting cellular integrity and promoting cell cycle arrest. For instance, studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound could enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It exhibited moderate to excellent inhibition against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are crucial in inflammatory responses .
Case Studies
- Anticancer Efficacy : A study conducted on the effects of pyrazole derivatives on breast cancer cells revealed that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity : In vitro assays against a panel of pathogenic bacteria demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the pyrazole core via cyclocondensation of β-keto esters with hydrazine derivatives, and (2) sulfonylation of the pyrazole followed by coupling with 4-methylpiperazine. For example, cyclocondensation can be achieved using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions . Sulfonylation is typically performed using sulfonyl chlorides in anhydrous solvents like dichloromethane or DMF. Optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of 4-methylpiperazine), inert atmosphere (N₂), and reflux temperatures (70–90°C) to improve yields beyond 80% .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions (e.g., methyl groups at pyrazole C3/C5, sulfonyl linkage at C4). For example, the sulfonyl group typically deshields adjacent protons, appearing as singlets in the δ 2.2–2.6 ppm range for methyl groups .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (e.g., Ascentis® Express, 15 cm × 4.6 mm) with UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 313 for C₁₁H₁₇N₄O₂S) .
Q. How can the compound’s stability under varying storage conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and FT-IR spectroscopy. Avoid prolonged exposure to light or humidity, as sulfonamides are prone to hydrolysis. Stability data from related piperazine sulfonamides suggest optimal storage at -20°C in amber vials with desiccants .
Advanced Research Questions
Q. How do the electronic effects of the sulfonyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the pyrazole ring for electrophilic attacks while deactivating it toward nucleophilic substitution. Methyl groups at C3/C5 provide steric hindrance, directing reactivity to the sulfonamide nitrogen. Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) can map electron density distribution, showing increased positive charge at the sulfonamide sulfur, favoring SN2 mechanisms in piperazine substitutions .
Q. What computational strategies are suitable for predicting pharmacokinetic properties, and how do they align with experimental data?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to calculate logP (~2.1), TPSA (~65 Ų), and GI absorption (moderate). Molecular dynamics simulations can model blood-brain barrier (BBB) permeability, which is typically low due to the sulfonyl group’s polarity .
- Docking Studies : Perform molecular docking (AutoDock Vina) against targets like 5-HT receptors (common for piperazine derivatives) to predict binding affinities. Compare results with in vitro assays (e.g., radioligand binding) to validate computational models .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols by:
- Using validated cell lines (e.g., HEK-293 for receptor binding assays).
- Replicating dose-response curves (e.g., 0.1–100 µM) with triplicate measurements.
- Applying statistical tools (e.g., two-way ANOVA) to assess significance. Cross-reference with structural analogs (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) to identify structure-activity trends .
Q. What crystallographic methods are used to determine the compound’s conformational dynamics?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the chair conformation of the piperazine ring (puckering amplitude Q = 0.568 Å) and hydrogen-bonding networks. Data refinement via SHELXL-2018 and visualization with Mercury software can map intermolecular interactions (e.g., N–H···Cl hydrogen bonds at 3.15 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
